N-(4-(N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides concise access to pharmacologically active pyridazinones, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamide and pyridazine-containing compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutics targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-({4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinones share the pyridazine ring and exhibit similar pharmacological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, have diverse biological activities.
Uniqueness
N-[4-({4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its combination of pyrrolidine, pyridazine, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications.
Properties
Molecular Formula |
C22H23N5O3S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-[[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H23N5O3S/c1-16(28)23-18-8-10-20(11-9-18)31(29,30)26-19-6-4-17(5-7-19)21-12-13-22(25-24-21)27-14-2-3-15-27/h4-13,26H,2-3,14-15H2,1H3,(H,23,28) |
InChI Key |
FHKFEFXDIWELKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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